

# A Guide to Comparing Laboratory Results Against CCQM Reference Values

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Ensuring the accuracy and international comparability of analytical measurements is a cornerstone of scientific research and drug development. This guide provides a framework for objectively comparing your laboratory's quantitative results against reference values established by the Consultative Committee for Amount of Substance (CCQM), the world forum for national metrology institutes in chemistry and biology. Adherence to this process is critical for validating measurement capabilities and establishing metrological traceability.

Metrological traceability is the property of a measurement result that allows it to be related to a common, stable reference through a documented, unbroken chain of calibrations, with each step contributing to the total measurement uncertainty.<sup>[1][2][3]</sup> Using CCQM reference values, often derived from Key Comparisons, provides a direct link to the highest metrological standards, ensuring your results are accurate and comparable across different times and locations.

## Workflow for Comparison and Validation

The process of comparing laboratory results with CCQM reference values follows a structured workflow. This begins with internal validation of the laboratory's measurement procedure and culminates in a statistical assessment of equivalence with the international reference value. The following diagram illustrates this critical pathway.

Workflow for comparing laboratory results against CCQM reference values.

## Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving an accurate comparison. While specific parameters will vary based on the analyte and matrix, the following sections outline the key methodologies required.

### Instrument Calibration and Qualification

Before any measurements, ensure all instrumentation (e.g., mass spectrometer, chromatograph, titrator) is fully calibrated and has passed performance qualification (PQ) tests.

- **Calibration:** Use certified reference materials (CRMs) independent of those used for the comparison study to create a multi-point calibration curve. The calibration range must bracket the expected concentration of the analyte in the comparison sample.
- **Qualification:** Verify instrument performance against predefined specifications for parameters such as signal-to-noise ratio, mass accuracy, and injection precision. Document all calibration and qualification results.

### Sample Preparation and Handling

The protocol provided with the CCQM reference material must be followed precisely.

- **Reconstitution/Dilution:** Document the exact mass or volume of the reference material and any diluents used. Use calibrated balances and volumetric glassware.
- **Aliquoting:** Prepare multiple, independent aliquots (e.g.,  $n \geq 3$ ) of the sample to assess measurement repeatability.
- **Quality Control (QC) Samples:** Prepare and analyze independent QC samples at concentrations relevant to the reference value to monitor the validity of the analytical run.

### Measurement Procedure

- **Sequence:** Analyze samples in a structured sequence, including blanks, calibration standards, QC samples, and the CCQM reference material aliquots. This helps to identify and correct for instrument drift.

- Replicates: Perform multiple technical replicates for each aliquot to determine the instrumental precision.
- Data Acquisition: Record all raw data and processing parameters used for quantification.

## Data Presentation and Analysis

Clear and structured data presentation is essential for evaluation and review. All quantitative data should be summarized in tables.

### Table 1: Summary of Laboratory Measurement Results

This table should present the results from the analysis of the CCQM reference material.

Analyte	Sample ID	Replicate	Measured Value	Unit
Lead (Pb)	CCQM-K30.1 Wine	1	21.8	ng/g
Lead (Pb)	CCQM-K30.1 Wine	2	22.3	ng/g
Lead (Pb)	CCQM-K30.1 Wine	3	22.1	ng/g
Statistic				
Mean (x_lab)	22.07	ng/g		
Std. Dev.	0.25	ng/g		
Uncertainty (u_lab)	0.4	ng/g		

Note: The laboratory's combined standard uncertainty (u\_lab) must be estimated according to GUM (Guide to the Expression of Uncertainty in Measurement) principles, including contributions from sample preparation, calibration, and measurement repeatability.

### Table 2: Comparison with CCQM Reference Value

This table provides the final comparison and assessment of equivalence. The Key Comparison Reference Value (KCRV) and its associated uncertainty are obtained from the BIPM Key Comparison Database (KCDB).

Analyte	Laboratory Mean (x_lab)	Lab Uncertainty (u_lab)	CCQM KCRV (x_ref)	KCRV Uncertainty (u_ref)	Normalized Error (E_n)	Assessment
Lead (Pb)	22.07 ng/g	0.4 ng/g	22.4 ng/g	0.7 ng/g	-0.41	Agreement

## Calculating the Degree of Equivalence

The degree of equivalence is commonly assessed using the normalized error (E\_n) ratio, which evaluates the difference between the laboratory's result and the reference value, taking into account the uncertainties of both.[4]

The formula is:  $E_n = (x_{lab} - x_{ref}) / \sqrt{(U_{lab}^2 + U_{ref}^2)}$

Where:

- x\_lab is the mean value measured by the laboratory.
- x\_ref is the Key Comparison Reference Value (KCRV).
- U\_lab is the laboratory's expanded uncertainty (typically k=2 for a 95% confidence level).
- U\_ref is the expanded uncertainty of the KCRV (at a 95% confidence level).

Assessment Criteria: A result is considered to be in agreement with the reference value when  $|E_n| \leq 1.0$ . [4][5] This indicates that the difference between the laboratory's result and the reference value is statistically insignificant at a 95% confidence level. An  $|E_n|$  value greater than 1.0 suggests a potential issue with the measurement method, the uncertainty evaluation, or both, which requires investigation.[4]

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